molecular formula C18H24FN3O2S B6804874 N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B6804874
M. Wt: 365.5 g/mol
InChI Key: MKSMAGHBOGJALL-UHFFFAOYSA-N
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Description

N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[221]heptane-2-sulfonamide is a complex organic compound that features a unique combination of an indole derivative and a bicyclic structure

Properties

IUPAC Name

N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2S/c1-12(20-25(23,24)22-10-13-3-5-16(22)8-13)7-14-11-21(2)18-6-4-15(19)9-17(14)18/h4,6,9,11-13,16,20H,3,5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSMAGHBOGJALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN(C2=C1C=C(C=C2)F)C)NS(=O)(=O)N3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted indole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide has shown promise in interacting with specific enzymes and receptors, making it a candidate for drug development. Its indole moiety is known for its ability to bind to multiple biological targets.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. Its ability to modulate biological pathways makes it a valuable compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials and as a catalyst in various chemical reactions. Its unique structure provides opportunities for innovation in material science and catalysis.

Mechanism of Action

The mechanism of action of N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can bind to serotonin receptors, while the bicyclic structure may interact with other protein targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-fluoro-1-methylindol-3-yl)ethyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
  • N-[1-(5-chloro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
  • N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide

Uniqueness

What sets N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide apart is its specific combination of a fluorinated indole and a bicyclic sulfonamide structure. This unique arrangement allows for distinct interactions with biological targets, potentially leading to novel therapeutic applications.

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